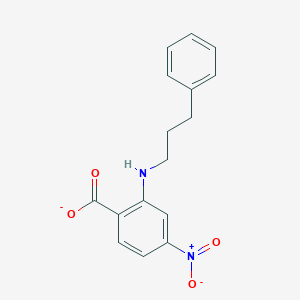

4-Nitro-2-(3-phenylpropylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitro-2-(3-phenylpropylamino)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C16H15N2O4- and its molecular weight is 299.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Nitrobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chloride Channel Blocker

NPPB is well-documented as a potent inhibitor of chloride channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that NPPB can block CFTR currents in a voltage-dependent manner, with an IC50 value of approximately 166 μM at -90 mV . The structural components of NPPB are crucial for its inhibitory action, as modifications to its phenyl or benzoate groups significantly affect its potency. For instance, the removal of the phenyl ring reduces inhibition strength, while adding an extra phenyl ring enhances it .

Table 1: Inhibition Potency of NPPB Analogues

| Compound | IC50 (μM) at -90 mV |

|---|---|

| 5-Nitro-2-(3-phenylpropylamino)-benzoate (NPPB) | 166 |

| 2-butylamino-5-nitrobenzoic acid | 243 |

| 5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid | 58 |

| 2-amino-4-phenylbutyric acid | No inhibition |

Stimulation of ATP Release

Recent studies have highlighted NPPB's unexpected role in stimulating ATP release from cells. Exposure to NPPB has been shown to induce a rapid increase in extracellular ATP levels by 5 to 100-fold within minutes of application, independent of cell viability or chloride channel activity . This effect appears to be mediated through vesicular exocytosis, where NPPB prompts the release of ATP-enriched vesicles.

Case Study: NPPB-Induced ATP Release Mechanism

In experiments using HEK293 cells, NPPB stimulated vesicular exocytosis that correlated with ATP release (correlation coefficient of 0.77). This suggests that NPPB may activate exocytosis pathways that are crucial for cellular signaling and energy homeostasis .

Therapeutic Potential

Due to its properties as a chloride channel blocker and ATP releaser, NPPB has potential therapeutic applications in conditions involving dysregulated chloride transport or energy deficiency. Its use as a Cox inhibitor and GPR35 activator further expands its therapeutic profile .

Table 2: Summary of Therapeutic Applications

Propriétés

Numéro CAS |

158913-21-4 |

|---|---|

Formule moléculaire |

C16H15N2O4- |

Poids moléculaire |

299.3 g/mol |

Nom IUPAC |

4-nitro-2-(3-phenylpropylamino)benzoate |

InChI |

InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1 |

Clé InChI |

OTSBHGGBOIOBCD-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |

Key on ui other cas no. |

158913-21-4 |

Synonymes |

4-nitro-2-(3-phenylpropylamino)benzoate 4-NPPB |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.